Colchicoside
CAS No.: 477-29-2
VCID: VC0193306
Molecular Formula: C27H33NO11
Molecular Weight: 547.5 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.
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Description | Colchicoside is defined as a carbotricyclic compound, an alkaloid, and a member of acetamides . It is a significantly toxic Colchicine analog, but it lacks anti-inflammatory properties . Colchicoside can be purified by chromatography through alumina, eluting with CHCl3, and then recrystallizing from Me2CO . It is also able to crystallize from EtOH . Colchicine is a medication that is used to prevent and treat gout, to treat familial Mediterranean fever and Behçet's disease, and to reduce the risk of myocardial infarction . The American College of Rheumatology suggests colchicine, nonsteroidal anti-inflammatory drugs (NSAIDs), or steroids when treating gout . Other uses for colchicine include the management of pericarditis . Trade names for colchicine are Colcrys or Mitigare, which are manufactured as a dark– and light-blue capsule having a dose of 0.6 mg . Colchicine is also prepared as a white, yellow, or purple pill (tablet) having a dose of 0.6 mg . Another similar chemical compound is Thiocolchicoside, which is a muscle relaxant with anti-inflammatory and analgesic effects . Its mechanism of action is unknown, but it is believed to act via antagonism of nicotinic acetylcholine receptors (nAchRs) . However, it also appears to be a competitive antagonist of GABA~A~ and glycine receptors . |
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CAS No. | 477-29-2 |
Product Name | Colchicoside |
Molecular Formula | C27H33NO11 |
Molecular Weight | 547.5 g/mol |
IUPAC Name | N-[(7S)-1,2,10-trimethoxy-9-oxo-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide |
Standard InChI | InChI=1S/C27H33NO11/c1-12(30)28-16-7-5-13-9-19(38-27-24(34)23(33)22(32)20(11-29)39-27)25(36-3)26(37-4)21(13)14-6-8-18(35-2)17(31)10-15(14)16/h6,8-10,16,20,22-24,27,29,32-34H,5,7,11H2,1-4H3,(H,28,30)/t16-,20+,22+,23-,24+,27+/m0/s1 |
Standard InChIKey | UXAFRQPVHYZDED-ZZEDUEFDSA-N |
SMILES | CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O |
Canonical SMILES | CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC4C(C(C(C(O4)CO)O)O)O |
Appearance | Pale Yellow Solid |
Purity | > 95% |
Synonyms | Colchicoside; (S)-N-[3-(β-D-Glucopyranosyloxy)-5,6,7,9-tetrahydro-1,2,10-trimethoxy-9-oxobenzo[a]heptalen-7-yl]acetamide; N-[(7S)-3-(β-D-Glucopyranosyloxy)-5,6,7,9-tetrahydro- 1,2,10-trimethoxy-9-oxobenzo[a]heptalen-7-yl]acetamide; 3-Demethylcolchicine Gl |
PubChem Compound | 92763 |
Last Modified | Aug 15 2023 |
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